molecular formula C21H21N5O3S B3493726 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE

4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE

Cat. No.: B3493726
M. Wt: 423.5 g/mol
InChI Key: KBCOBBQXHZATHS-UHFFFAOYSA-N
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Description

4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE is a complex organic compound that features a triazolophthalazine core This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolophthalazine core, which is then functionalized with a benzenesulfonyl group and a morpholine ring. Common reagents used in these reactions include various halogenated aromatics, nitrogen anion intermediates, and catalytic amounts of piperidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives .

Scientific Research Applications

4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolophthalazine core can intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE apart is its unique combination of the triazolophthalazine core with a benzenesulfonyl group and a morpholine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-7-8-16(13-19(14)30(27,28)25-9-11-29-12-10-25)20-17-5-3-4-6-18(17)21-23-22-15(2)26(21)24-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOBBQXHZATHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE
Reactant of Route 5
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE
Reactant of Route 6
4-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENESULFONYL)MORPHOLINE

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